molecular formula C17H19FN4O3S B2556232 N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 899969-76-7

N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2556232
CAS RN: 899969-76-7
M. Wt: 378.42
InChI Key: AJNFRVMYHSJCJP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 3-Bromo-N′-(2-fluorophenyl)thiophene-2-carbo­hydrazide was synthesized using a solution of 3-bromothiophene-2-carboxylic acid in DMF, which was cooled to 0°C, N, N-diisopropylethylamine, EDC·HCl, and HOBT were added, and the mixture was stirred for 5 min .

Scientific Research Applications

Synthesis and Characterization

The development of novel chemical compounds with potential applications in medicinal chemistry and material science often involves the synthesis and characterization of molecules with specific functional groups or structural motifs. For example, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated their potential antimicrobial activity, indicating the relevance of thiophene and pyrazole derivatives in the development of new therapeutic agents (Puthran et al., 2019).

Pharmacological Evaluation

Compounds structurally related to N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide have been evaluated for their pharmacological potential. The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions showcases the broad spectrum of biological activities that such compounds can exhibit, indicating their potential utility in therapeutic applications (Faheem, 2018).

Material Science Applications

The synthesis and properties of materials for photovoltaic applications, such as poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine), demonstrate the relevance of thiophene and fluorophenyl compounds in the development of new materials for energy conversion and storage. These studies indicate the potential for using structurally similar compounds in the development of advanced materials with specific electronic properties (Li et al., 2010).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-10(7-25-2)19-16(23)17(24)20-15-13-8-26-9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNFRVMYHSJCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

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